2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
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Overview
Description
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with a unique structure that includes a pyrazole ring, methoxyphenoxy group, and a methylallyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions The methoxyphenoxy group is introduced through an etherification reaction, where 4-methoxyphenol reacts with an appropriate halide in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ethers or substituted phenols.
Scientific Research Applications
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection and deprotection.
2-methyl-3-methoxy-4-phenyl butanoic acid: Used in the analysis of microcystins.
Phenylboronic pinacol esters: Considered for drug design and delivery.
Uniqueness
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-26-17-9-10-18(19(24)11-17)20-21(14(3)22-23-20)27-16-7-5-15(25-4)6-8-16/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXIBXVSKSINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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